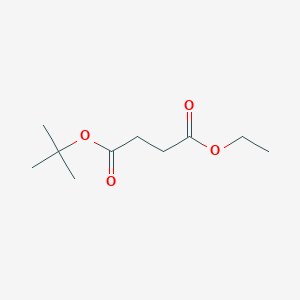

Ethyl 3-(tert-butoxycarbonyl)propanoate

Description

Contextualization within Protected Amino Acid Derivative Chemistry

The field of peptide and medicinal chemistry relies heavily on the use of protecting groups to achieve regioselective reactions. The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups utilized in peptide synthesis. alibaba.com Its function is to temporarily block the reactivity of the nitrogen atom, thereby preventing unwanted side reactions, such as self-polymerization, while the carboxyl end of the molecule or other functional groups are being manipulated.

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate fits directly into this context as a protected form of β-alanine ethyl ester. The Boc group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions to liberate the free amine, which can then participate in peptide bond formation or other nucleophilic reactions. The ethyl ester at the other end provides a site for further chemical modification, such as hydrolysis to the free carboxylic acid or amidation reactions. This dual functionality is crucial for the stepwise construction of peptides, peptoids, and other complex nitrogen-containing compounds. rsc.org

Significance as a Versatile Synthetic Building Block and Intermediate

The structural features of Ethyl 3-((tert-butoxycarbonyl)amino)propanoate make it a versatile building block in organic synthesis. sigmaaldrich.com Its utility extends beyond peptide chemistry into the synthesis of a wide range of heterocyclic compounds and complex organic molecules. Chemists utilize this compound as a precursor that can introduce a protected three-carbon amino-ethyl chain (-CH2-CH2-NH-Boc) into a target molecule.

A common synthetic strategy involves the Michael addition of an amine to an acrylate (B77674), followed by protection of the resulting secondary amine. For instance, a related synthesis involves reacting ethyl glycinate (B8599266) with ethyl acrylate, followed by the introduction of a Boc group using di-tert-butyl dicarbonate (B1257347) to yield a more complex diester. google.com This highlights a fundamental reaction type where the core structure of Ethyl 3-((tert-butoxycarbonyl)amino)propanoate can be assembled or utilized. The compound serves as an intermediate in multi-step syntheses where precise control over reactive sites is paramount for achieving the desired final product with high yield and purity.

Overview of Key Research Domains and Methodological Approaches

The applications of Ethyl 3-((tert-butoxycarbonyl)amino)propanoate and structurally similar building blocks are most prominent in medicinal chemistry and drug discovery. These molecules are integral to the synthesis of novel therapeutic agents, including prodrugs for cancer treatment and precursors for diagnostic radiotracers. chemrxiv.orgsemanticscholar.org For example, related Boc-protected amino acid esters have been used to synthesize L-γ-methyleneglutamic acid amide prodrugs evaluated for their efficacy against breast cancer cell lines. chemrxiv.org Similarly, complex iodinated phenylalanine derivatives, which share the N-Boc and ethyl ester motifs, are key intermediates in producing radiotracers for positron emission tomography (PET) diagnostics. semanticscholar.org

Methodological approaches involving this compound typically include standard organic synthesis techniques. Amide coupling reactions are frequently employed to link the deprotected amine or the hydrolyzed carboxylate to other molecules. chemrxiv.org Purification of intermediates and final products is often achieved through flash column chromatography, and structural confirmation relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.orgsemanticscholar.org

Data Tables

Table 1: Physicochemical Properties of Ethyl 3-((tert-butoxycarbonyl)amino)propanoate

This table summarizes the key computed properties and identifiers for the compound. Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| CAS Number | 88574-53-2 |

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| Canonical SMILES | CCOC(=O)CCNC(=O)OC(C)(C)C |

| InChIKey | PARMXQJJKOUVHS-UHFFFAOYSA-N |

Table 2: Synonyms and Alternative Names

The compound is known by several different names in chemical literature and supplier catalogs. nih.gov

| Synonym |

| N-Boc-beta-alanine ethyl ester |

| Ethyl 3-(tert-butoxycarbonylamino)propanoate |

| 3-tert-Butoxycarbonylamino-propionic acid ethyl ester |

| Ethyl N-Boc-3-aminopropionate |

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 1-O-ethyl butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGBEEVUQIGUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for Ethyl 3 Tert Butoxycarbonyl Propanoate

Established Synthetic Pathways for N-Protected β-Amino Esters

The creation of N-protected β-amino esters like Ethyl 3-(tert-butoxycarbonyl)propanoate typically follows one of two primary synthetic routes: the esterification of a pre-existing N-protected β-amino acid or the N-protection of a β-amino ester. The tert-butoxycarbonyl (Boc) group is a favored amine protecting group due to its stability in a wide range of reaction conditions and its straightforward removal using mild acids. wikipedia.org

Esterification Reactions and Optimizations

One major pathway to synthesize this compound is through the direct esterification of N-Boc-β-alanine. This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a catalyst.

Traditional methods often employ strong mineral acids, such as sulfuric acid, to catalyze the reaction. researchgate.net However, to achieve milder conditions and improve yields, modern approaches frequently use coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often supplemented with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the ester formation under gentle conditions. researchgate.netcore.ac.uk Optimization of these reactions involves controlling temperature, solvent, and reagent stoichiometry to maximize product yield and minimize side reactions.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Catalysis | Ethanol, Sulfuric Acid | Reflux | Inexpensive reagents | Harsh conditions, potential for side reactions |

| Carbodiimide Coupling | Ethanol, EDC, DMAP | Room Temperature, CH₂Cl₂ | Mild conditions, high yields. core.ac.uk | More expensive reagents, byproduct removal |

| Alkyl Halide Alkylation | Ethyl Bromide, K₂CO₃ | Heating, MeCN | Mild, easy workup. researchgate.net | Requires alkyl halide |

Amine Protection Strategies Utilizing tert-Butoxycarbonyl (Boc) Group

An alternative and widely used strategy involves the protection of the amino group of ethyl 3-aminopropanoate. The reagent of choice for this transformation is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgmychemblog.com This reaction is typically performed in the presence of a base to neutralize the acidic byproducts. commonorganicchemistry.com

The selection of the base and solvent system is crucial for efficient Boc protection. A variety of bases, from simple inorganic ones like sodium bicarbonate to organic amines like triethylamine, can be employed. wikipedia.orgmychemblog.com The reaction proceeds smoothly under mild conditions, often at room temperature, in solvents such as water, acetonitrile, or dichloromethane (B109758). wikipedia.orgmychemblog.com This method is highly chemoselective for the amino group, leaving other functional groups intact. researchgate.net

| Base | Solvent | Typical Temperature | Key Features |

|---|---|---|---|

| Sodium Bicarbonate | Water/Dioxane | Room Temperature | Aqueous conditions, easy workup. wikipedia.org |

| Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temperature | Anhydrous conditions, common organic base. mychemblog.com |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | Catalytic use, effective for less reactive amines. wikipedia.org |

| Sodium Hydroxide (B78521) | THF/Water | 0 °C | Strong base for efficient reaction. mychemblog.com |

Sequential Synthesis Approaches and Reaction Condition Control

For improved efficiency, a sequential one-pot synthesis can be employed, starting directly from β-alanine. nih.gov This approach first involves the N-protection of β-alanine with (Boc)₂O under basic conditions, followed by an in-situ esterification of the resulting N-Boc-β-alanine without isolating the intermediate.

Precise control of reaction conditions is vital for the success of this sequential process. The initial Boc-protection is carried out in a basic medium. Subsequently, the reaction mixture is carefully acidified, and ethanol is introduced to drive the esterification. The choice of acid for the second step must be compatible with the acid-labile Boc group, making milder esterification conditions preferable to those requiring strong, harsh acids. This streamlined approach minimizes handling and purification steps, offering a more atom-economical route to the target compound.

Advanced Synthetic Techniques and Stereochemical Considerations

While this compound is an achiral molecule, the synthetic frameworks used for its preparation are foundational for producing chiral N-Boc-β-amino esters, which are critical components in modern drug development. hilarispublisher.com

Enantioselective Synthesis of Chiral Analogues

The asymmetric synthesis of chiral β-amino esters can be achieved through several sophisticated methods, establishing one or more stereocenters with high fidelity. nih.gov

Catalytic Asymmetric Conjugate Addition : This is a powerful strategy where nitrogen nucleophiles add to α,β-unsaturated esters in the presence of a chiral catalyst. nih.gov For instance, a copper-catalyzed hydroamination of a cinnamic acid derivative can deliver the copper to the β-position, which then reacts with an aminating agent to form the enantioenriched β-amino ester. nih.gov

Use of Chiral Auxiliaries : A chiral auxiliary, such as pseudoephedrine, can be used to direct the diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide. acs.org Subsequent cleavage of the auxiliary provides the chiral β-amino ester.

Asymmetric Hydrogenation : The hydrogenation of enamines or enamine esters using chiral transition-metal catalysts (e.g., based on rhodium or ruthenium) is another effective method for producing chiral β-amino esters with high enantioselectivity. hilarispublisher.com

Mannich-type Reactions : The organocatalytic Mannich reaction between aldehydes and N-Boc imines, often catalyzed by proline, can produce syn-amino aldehydes which can be oxidized to the corresponding chiral β-amino acids and subsequently esterified. rsc.org

Enzymatic Resolution Strategies for Racemic Mixtures

Enzymatic resolution offers a green and highly selective method for separating racemic mixtures of chiral β-amino esters. This technique leverages the stereospecificity of enzymes, most commonly lipases, to selectively react with one enantiomer of the racemic substrate. researchgate.net

In a typical kinetic resolution process, a racemic mixture of a chiral N-Boc-β-amino ester is treated with a lipase, such as Lipase B from Candida antarctica (CALB), in the presence of an acyl donor or water. researchgate.netrsc.orgresearchgate.net The enzyme will catalyze the transformation (e.g., hydrolysis or acylation) of one enantiomer at a much faster rate than the other. mdpi.comnih.gov This results in a mixture of the unreacted, enantiomerically pure ester and the transformed product, which can then be separated by standard chromatographic or extraction techniques. The efficiency of this separation is often described by the enantiomeric ratio (E-value).

| Enzyme | Reaction Type | Typical Substrate | Selectivity |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Hydrolysis, Transesterification | Racemic N-Boc-β³-amino methyl esters | High (E > 100). researchgate.net |

| Pseudomonas cepacia Lipase (PSL) | Hydrolysis | Racemic β-aryl-β-amino acid ethyl esters | High (E > 100). researchgate.net |

| ω-Transaminases (ω-TA) | Asymmetric Transamination | β-keto esters | High enantioselectivity. researchgate.net |

Chiral Auxiliary-Based Approaches

While this compound, also known as N-Boc-β-alanine ethyl ester, is an achiral molecule, chiral auxiliaries are instrumental in the asymmetric synthesis of its chiral derivatives, particularly β-amino esters with substituents on the carbon backbone. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which it is typically removed.

One prominent strategy involves the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from a chiral auxiliary. The commercially available and inexpensive amino alcohol, (S,S)-(+)-pseudoephedrine, has proven to be a highly effective chiral auxiliary in this context. researchgate.netnih.gov In this approach, an α,β-unsaturated amide is first prepared from pseudoephedrine. The subsequent aza-Michael reaction with a nitrogen nucleophile, such as a lithium amide, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. researchgate.net The resulting β-amino amide adducts can then be readily converted into the corresponding chiral β-amino esters. researchgate.netnih.gov

This methodology offers a reliable route to enantiomerically enriched β-amino esters, which are valuable precursors for synthesizing a wide array of complex molecules and bioactive compounds. The key advantage of this approach is the high level of stereocontrol exerted by the auxiliary, which can often be recovered and reused.

Table 1: Chiral Auxiliary-Based Asymmetric Synthesis of β-Amino Ester Precursors

| Chiral Auxiliary | Reaction Type | Key Intermediate | Outcome |

|---|---|---|---|

| (S,S)-(+)-Pseudoephedrine | Aza-Michael Reaction | β-Amino Amide Adduct | High diastereoselectivity in the formation of chiral β-amino amides, convertible to chiral β-amino esters. researchgate.net |

Catalytic Methodologies in this compound Synthesis

Catalytic methods provide efficient and atom-economical pathways for both the synthesis and subsequent modification of this compound. These approaches are broadly categorized into metal-catalyzed and organocatalytic transformations.

Metal-Catalyzed Transformations for Structural Diversification

Metal catalysis offers powerful tools for the structural diversification of molecules like this compound, enabling the introduction of new functional groups and the construction of more complex molecular architectures. These transformations often involve the activation of otherwise inert C-H or C-N bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C-N bonds. While typically used to couple amines with aryl halides, variations of this methodology can be applied to synthesize N-protected amino esters. Using advanced palladium pre-catalysts, such as PEPPSI-IPr, allows for the coupling of various amines with halo-esters under mild conditions, offering a direct route to diverse amino ester derivatives.

C-H Activation: Late-stage functionalization via transition-metal-catalyzed C-H activation is a rapidly advancing field that allows for direct modification of the molecular scaffold. Catalysts based on metals like manganese(I) and iron have been shown to be effective for the diversification of amino acids and peptides. researchgate.netscilit.com For a substrate like N-Boc-β-alanine ethyl ester, such methods could potentially enable the introduction of alkyl, aryl, or other functional groups at specific positions on the propanoate backbone, providing rapid access to a library of analogs.

Copper-Catalyzed Multicomponent Reactions: Copper catalysts can facilitate complex transformations, such as the reaction between β-diazo esters, nitriles, and carboxylic acids. This leads to the formation of highly functionalized β-amino esters. nih.gov This strategy highlights the potential for creating structurally complex derivatives from simple precursors in a single step.

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, avoiding the use of metals. The synthesis of β-amino esters, including the title compound, is well-suited to this approach, primarily through the aza-Michael reaction. nih.govrsc.org

The conjugate addition of an amine to an α,β-unsaturated ester like ethyl acrylate (B77674) is a direct method for synthesizing the β-amino ester backbone. Chiral organocatalysts can facilitate this reaction enantioselectively when producing chiral derivatives. Key classes of organocatalysts for this transformation include:

Chiral Phosphoric Acids (CPAs): CPAs are highly effective Brønsted acid catalysts that can activate electrophiles and control the stereochemical environment. researchgate.netacs.orgmdpi.com They are particularly useful in Mannich-type reactions and conjugate additions, promoting the formation of β-amino carbonyl compounds with high enantioselectivity. researchgate.netnih.gov

Proline and its Derivatives: L-proline is a versatile organocatalyst that can operate through either enamine or iminium ion intermediates. Proline and related catalysts have been successfully employed in aza-Michael/aldol reactions, demonstrating their utility in constructing C-N bonds. researchgate.net

Cinchona Alkaloids and Bifunctional Catalysts: Cinchona alkaloid-derived catalysts, often featuring both a basic amine and a hydrogen-bond-donating group (e.g., thiourea, squaramide), can effectively catalyze the aza-Michael addition of various nitrogen nucleophiles to enones and enoates. nih.gov These bifunctional catalysts activate both the nucleophile and the electrophile simultaneously, leading to high efficiency and stereoselectivity.

These organocatalytic methods represent a green and powerful strategy for the synthesis of this compound and its chiral analogs, often proceeding under mild conditions with high stereocontrol. nih.govrsc.org

Purification and Isolation Strategies in Research Synthesis

The effective purification and isolation of this compound are critical for obtaining a high-purity product in a research setting. The strategy typically involves a combination of aqueous workup, extraction, and chromatographic techniques.

A common synthetic route involves the reaction of precursors in an organic solvent. Following the completion of the reaction, a standard workup procedure is employed. This often begins with quenching the reaction mixture, for instance, with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize reactive reagents.

The next step is liquid-liquid extraction. The product is extracted from the aqueous phase into an immiscible organic solvent, typically ethyl acetate (B1210297). The combined organic layers are then washed sequentially with water and a saturated brine solution. These washing steps serve to remove water-soluble impurities and residual inorganic salts. After washing, the organic phase is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove dissolved water.

Finally, the solvent is removed under reduced pressure using a rotary evaporator. At this stage, the crude product is obtained, which may be an oil or a solid. For further purification, two main techniques are employed:

Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying non-volatile organic compounds. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. For this compound, a common eluent is a mixture of ethyl acetate and a nonpolar solvent like petroleum ether or hexanes.

Crystallization: If the compound is a solid, crystallization can be an effective purification method. The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor.

Table 2: Summary of Purification Techniques for this compound

| Step | Reagent/Technique | Purpose | Reference |

|---|---|---|---|

| Workup | |||

| Quenching | Saturated aq. NH4Cl | Neutralize reaction mixture and unreacted reagents. | |

| Extraction | Ethyl Acetate | Isolate the product from the aqueous phase. | |

| Washing | Water, Brine | Remove water-soluble impurities and salts. | |

| Drying | Anhydrous Na2SO4 or MgSO4 | Remove residual water from the organic phase. | |

| Purification | |||

| Chromatography | Silica Gel Column | Separate the target compound from byproducts. | |

| Eluent System | Ethyl Acetate / Petroleum Ether | Elute the compound from the silica column. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Tert Butoxycarbonyl Propanoate

Reactivity Pertaining to the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. semanticscholar.org

Acid-Mediated Deprotection Mechanisms

The removal of the Boc group is typically accomplished under anhydrous acidic conditions. organic-chemistry.org The generally accepted mechanism proceeds through several key steps. The process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. commonorganicchemistry.commasterorganicchemistry.com

This initial protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a highly stable tert-butyl carbocation and an unstable intermediate known as a carbamic acid. commonorganicchemistry.commasterorganicchemistry.com The carbamic acid subsequently undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the deprotected primary amine. commonorganicchemistry.com The released tert-butyl cation can then either be trapped by a nucleophile or deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The final amine product is typically obtained as its corresponding acid salt. commonorganicchemistry.com

Selective Cleavage Conditions and Kinetics

The deprotection of the Boc group can be achieved using a variety of acidic reagents, with the choice often depending on the presence of other acid-sensitive functional groups in the molecule. nih.gov Strong acids like trifluoroacetic acid (TFA), often used in dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or dioxane are common choices for rapid and complete deprotection at room temperature. fishersci.co.uk

Kinetic studies have revealed that the rate of Boc deprotection can be complex. For some substrates, the reaction rate with HCl has been found to exhibit a second-order dependence on the acid concentration. acs.orgnih.gov In contrast, deprotection with TFA can show an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) anion. acs.orgnih.gov Milder or more selective conditions have also been developed to avoid side reactions with other acid-labile groups. These can include the use of Lewis acids such as cerium(III) chloride, zinc bromide, or tin tetrachloride. semanticscholar.orgorganic-chemistry.org Additionally, thermal deprotection in the absence of an acid catalyst has been demonstrated as a viable method, particularly using continuous flow systems where temperature and reaction time can be precisely controlled. nih.gov

| Reagent | Typical Solvent | Temperature | Key Features |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, fast, and efficient; volatile byproducts. fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | Widely used; product is HCl salt. semanticscholar.org |

| Phosphoric Acid (aqueous) | - | - | Mild, selective, and environmentally benign. organic-chemistry.org |

| Cerium(III) Chloride (CeCl₃·7H₂O) / NaI | Acetonitrile | Reflux | Lewis acid catalysis, can offer different selectivity. organic-chemistry.org |

| Thermal (No Acid) | Methanol, Trifluoroethanol | High Temperature (e.g., 230°C) | Useful in continuous flow; avoids acidic reagents. nih.gov |

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group in Ethyl 3-(tert-butoxycarbonyl)propanoate is susceptible to several important transformations, including hydrolysis, transesterification, and reduction.

Ester Hydrolysis Mechanisms (Acidic and Basic)

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. ucoz.com This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ethyl ester is a reversible equilibrium process, essentially the reverse of Fischer esterification. ucalgary.cachemistrysteps.comwikipedia.org The mechanism involves the initial protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, HCl), which activates the carbonyl carbon towards nucleophilic attack. ucalgary.ca A water molecule then attacks the electrophilic carbon, forming a tetrahedral intermediate. ucalgary.ca Following a proton transfer, a molecule of ethanol (B145695) is eliminated, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final carboxylic acid product. ucalgary.ca To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com

Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis, also known as saponification, is an irreversible reaction. ucoz.comchemistrysteps.com The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the carbonyl carbon of the ester. ucalgary.ca This forms a tetrahedral intermediate, which then collapses to reform the carbonyl double bond, expelling an ethoxide ion as the leaving group. ucalgary.ca In the final, irreversible step, the highly basic ethoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. chemistrysteps.com An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. wikipedia.org This reaction involves treating this compound with a different alcohol, often in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base is used to generate an alkoxide from the new alcohol, which then acts as a nucleophile to attack the ester's carbonyl carbon. masterorganicchemistry.com

The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms, for example, by distillation. wikipedia.org A variety of catalysts, including N-heterocyclic carbenes and metal complexes, have been developed to facilitate this transformation under mild conditions. organic-chemistry.org

| Catalyst Type | Examples | Conditions |

|---|---|---|

| Acid Catalysts | H₂SO₄, HCl, p-Toluenesulfonic acid | Acidic |

| Base Catalysts | NaOCH₃, K₂CO₃, DMAP | Basic |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Neutral/Mild |

| Metal Catalysts | Zinc Clusters, Ruthenium Complexes | Neutral/Mild |

| Enzymes | Lipases | Mild, often aqueous |

Reduction Pathways to Corresponding Alcohols

The ethyl ester group can be reduced to a primary alcohol, which in this case would yield N-Boc-3-amino-1-propanol. This transformation typically requires a powerful hydride-based reducing agent.

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This addition is followed by the elimination of the ethoxide leaving group, which forms an intermediate aldehyde. The aldehyde is then immediately reduced by a second equivalent of hydride to form a primary alcohol after an aqueous workup. masterorganicchemistry.com The Boc protecting group is generally stable under these conditions.

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. libretexts.orgmasterorganicchemistry.com This difference in reactivity allows for the selective reduction of aldehydes or ketones in the presence of an ester group, including that of this compound. askfilo.comaskfilo.com

Reactions at the Alkyl Chain and Alpha-Carbon Positions

The chemical behavior of this compound is largely dictated by the reactivity of the protons at the alpha-carbon (C2), which are acidic due to their position adjacent to the ester carbonyl group. This acidity allows for the formation of a nucleophilic enolate intermediate, which is central to many of its key reactions.

Nucleophilic Substitution Reactions

The alpha-carbon of this compound can be readily deprotonated by a strong base to form an enolate ion. This enolate is a potent nucleophile and can participate in nucleophilic substitution reactions, typically following an SN2 mechanism with electrophilic reagents like alkyl halides. libretexts.org The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the beta-amino group can sterically influence the approach of the electrophile. While direct nucleophilic substitution on the ethyl group of the ester or the tert-butyl group of the carbamate is not feasible under standard conditions, the alpha-position is the primary site for such transformations.

Alkylation and Acylation Strategies

Alkylation and acylation at the alpha-carbon represent some of the most valuable transformations of this compound, enabling the formation of new carbon-carbon bonds. libretexts.org This strategy involves a two-step process: enolate formation followed by reaction with an electrophile.

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to completely and irreversibly deprotonate the alpha-carbon, generating the corresponding lithium enolate. libretexts.org

Nucleophilic Attack: The generated enolate then reacts with an alkyl halide (for alkylation) or an acyl halide/anhydride (B1165640) (for acylation) in an SN2 reaction to yield the α-substituted product. libretexts.org The choice of the alkylating or acylating agent determines the nature of the substituent introduced. Secondary halides react poorly, and tertiary halides are generally unreactive, often leading to elimination side-products. libretexts.org

This methodology allows for the synthesis of a wide array of α-substituted β-amino acid derivatives, which are valuable precursors for peptides, pharmaceuticals, and other complex molecules. researchgate.net

| Electrophile (R-X) | Product | Reaction Type |

|---|---|---|

| Methyl iodide (CH₃I) | Ethyl 2-methyl-3-(tert-butoxycarbonyl)propanoate | α-Methylation |

| Benzyl bromide (BnBr) | Ethyl 2-benzyl-3-(tert-butoxycarbonyl)propanoate | α-Benzylation |

| Allyl bromide (CH₂=CHCH₂Br) | Ethyl 2-allyl-3-(tert-butoxycarbonyl)propanoate | α-Allylation |

| Acetyl chloride (CH₃COCl) | Ethyl 2-acetyl-3-(tert-butoxycarbonyl)propanoate | α-Acetylation |

Condensation Reactions

This compound can participate in base-catalyzed self-condensation reactions, analogous to the Claisen condensation. libretexts.org In this reaction, two molecules of the ester react to form a β-keto ester. vaia.comvedantu.com

The mechanism involves the following steps:

An alkoxide base, such as sodium ethoxide, removes an alpha-proton from one ester molecule to form an enolate ion. libretexts.org

This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. libretexts.org

The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product. libretexts.org

The reaction is driven to completion because the resulting β-keto ester is more acidic than the starting ester, and it is deprotonated by the base, shifting the equilibrium. libretexts.org This compound can also undergo crossed Claisen condensations with other esters, such as ethyl acetate, leading to a mixture of products. vaia.com

Functionalization Strategies and Derivatization Approaches

Beyond reactions at the alpha-carbon, this compound can be functionalized to introduce new reactive handles, enabling its conversion into more complex structures, including various heterocyclic systems.

Introduction of Halogen Substituents

Halogens can be introduced at the alpha-position of this compound via enol or enolate intermediates. wikipedia.org This transformation is a key step for further derivatization, as the halogen atom can serve as a leaving group in subsequent nucleophilic substitution reactions.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ester tautomerizes to its enol form. The enol then attacks an electrophilic halogen source (e.g., Br₂), resulting in the α-halogenated ester. youtube.com

Base-Mediated Halogenation: Under basic conditions, an enolate is formed, which then reacts with an electrophilic halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). acs.org

These α-halogenated β-amino esters are versatile intermediates. nih.govacs.org For example, the introduced chlorine atom can be displaced by various nucleophiles, such as azides or amines, to generate novel amino acid derivatives. wikipedia.orgacs.org

| Halogenating Agent | Catalyst/Conditions | Product |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Base (e.g., NaH) or Phase Transfer Catalyst | Ethyl 2-chloro-3-(tert-butoxycarbonyl)propanoate |

| Bromine (Br₂) | Acid (e.g., HBr) | Ethyl 2-bromo-3-(tert-butoxycarbonyl)propanoate |

| N-Bromosuccinimide (NBS) | Radical initiator or Base | Ethyl 2-bromo-3-(tert-butoxycarbonyl)propanoate |

Formation of Nitrogen-Containing Heterocycles (e.g., Thiazolines)

β-Amino esters like this compound are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles. rsc.orgnih.govnih.govresearchgate.net While the direct conversion to thiazolines requires multiple steps, derivatives of the parent compound can be effectively cyclized.

A plausible synthetic route to a thiazoline (B8809763) derivative could involve:

Modification of the Ester: The carboxylate group can be converted to a thioamide. This can be achieved by first forming the amide followed by treatment with a thionating agent like Lawesson's reagent.

Introduction of a Leaving Group: The alkyl chain can be functionalized, for instance, by reducing the ester to an alcohol and then converting the hydroxyl group into a good leaving group (e.g., a tosylate or halide).

Intramolecular Cyclization: Under basic conditions, the sulfur of the thioamide can act as a nucleophile, displacing the leaving group to form the thiazoline ring.

This general strategy highlights the utility of this compound as a scaffold for building complex heterocyclic systems, which are prominent motifs in medicinal chemistry.

Rearrangement Reactions and Associated Mechanisms

Rearrangement reactions involve the migration of an atom or group within a molecule. For a compound like this compound, which possesses both an ester and a carbamate functional group, several types of rearrangements could theoretically be induced under specific conditions, although they are not commonly reported for this simple structure.

One example of a rearrangement in a more complex system containing a tert-butoxycarbonyl (Boc) protected nitrogen involves the cyclohexadienone–phenol rearrangement. In a study on the synthesis of spirocalcaridines, a complex reaction mixture was observed during attempts to migrate a double bond, with products forming via a cyclohexadienone–phenol rearrangement. mdpi.com While this is a complex example, it demonstrates the possibility of rearrangements in molecules containing Boc-protected amines under certain reaction conditions.

Another theoretical possibility, though less likely for this specific molecule without further structural modifications, is a Curtius rearrangement. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile. An efficient synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid, which starts from a Boc-protected aspartic acid derivative, employs a Curtius rearrangement to introduce the β-nitrogen. organic-chemistry.org This highlights that the Boc protecting group is compatible with the conditions of a Curtius rearrangement.

It is important to note that the stability of the Boc protecting group under various conditions often precludes it from directly participating in rearrangements. The group is designed to be stable under many synthetic conditions and is typically removed under acidic conditions. organic-chemistry.org

Computational and Theoretical Analysis of Reaction Mechanisms and Transition States

Direct computational and theoretical analyses of the reaction mechanisms and transition states specifically for this compound are not readily found in the literature. However, studies on structurally related ethyl esters provide valuable insights into potential reaction pathways, particularly thermal decomposition.

The thermal decomposition of ethyl esters, such as ethyl propanoate, has been investigated through both experimental and computational studies. acs.orgresearchgate.net The primary decomposition pathway for many ethyl esters is a retro-ene reaction, which proceeds through a six-membered cyclic transition state to yield ethylene (B1197577) and the corresponding carboxylic acid. wikipedia.orgstackexchange.com

Computational studies, often employing density functional theory (DFT), have been used to model these reaction pathways and characterize the transition states. For the thermal decomposition of ethyl acetate, a concerted mechanism through a six-membered transition state was identified, with calculated activation energies aligning with experimental values. researchgate.net

A computational study on the decomposition of ethyl propanoate identified the lowest energy pathway as a retro-ene reaction involving the transfer of a primary methyl hydrogen from the ethyl group to the carbonyl oxygen, proceeding through a six-membered ring transition state. This process leads to the formation of ethene and propanoic acid. acs.org The energy barrier for this reaction was calculated to be significantly lower than that required for homolytic bond fission.

The following table summarizes computational data for the thermal decomposition of related ethyl esters, which can serve as a model for understanding the potential behavior of this compound under similar conditions.

| Compound | Decomposition Pathway | Activation Energy (kJ/mol) - Calculated | Transition State Geometry |

| Ethyl Acetate | Retro-ene Reaction | 193 - 213 | Six-membered ring |

| Ethyl Propanoate | Retro-ene Reaction | ~210 | Six-membered ring |

This data is based on computational studies of related compounds and is intended to be illustrative of the types of analyses that could be applied to this compound.

These theoretical studies are crucial for understanding the intricate details of reaction mechanisms, including the geometry of transition states and the energy barriers associated with different pathways. nih.gov While specific data for this compound is absent, the established methodologies and findings for similar esters provide a robust framework for predicting its reactivity and the nature of its transition states in potential rearrangement or decomposition reactions.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in Complex Molecular Architectures

The specific arrangement of functional groups in Ethyl 3-(tert-butoxycarbonyl)propanoate makes it an ideal starting material or intermediate for constructing complex molecular frameworks. Its linear three-carbon backbone can be incorporated into larger structures, and the differential reactivity of its ester and protected amine functionalities enables controlled, sequential bond formation.

The utility of this compound is demonstrated in the synthesis of complex and biologically significant molecules. For instance, it serves as a precursor in the multi-step, gram-scale synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate. mdpi.com This iodo-derivative is a crucial intermediate for preparing 6-fluoro-L-DOPA, a radiotracer used in positron emission tomography (PET) for diagnosing Parkinson's disease. mdpi.com The synthesis highlights how the core structure of this compound can be elaborated through a series of protection and functionalization steps to yield high-value, complex target molecules. mdpi.com

In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of potential drug candidates. This compound is employed in the generation of such scaffolds. Its ability to be N-alkylated after deprotection or to have its ester group converted to an amide allows it to be integrated into diverse heterocyclic and bicyclic systems. whiterose.ac.ukresearchgate.net These scaffolds, often rich in sp3-hybridized carbons, provide three-dimensional diversity, a desirable trait for improving the pharmacological properties of drug leads. whiterose.ac.uk The defined stereochemistry and functional handles of the propanoate backbone are critical for building conformationally constrained structures that can interact with biological targets with high specificity. nih.gov

Building Block in Peptide and Peptidomimetic Synthesis

The compound is fundamentally an N-protected β-amino acid ester, making it a natural building block in the synthesis of peptides and peptidomimetics containing β-alanine residues. nih.govtcichemicals.com β-Amino acids are important components of many natural products and are used to create more stable peptide analogues, as they are resistant to degradation by peptidases. nih.gov

In Solid-Phase Peptide Synthesis (SPPS), the Boc protecting group is a cornerstone of one of the two primary strategies (Boc-SPPS). nih.gov While the article focuses on the ethyl ester, the underlying principle involves anchoring a Boc-protected amino acid to an insoluble resin support. peptide.com The Boc group is then removed with an acid, such as trifluoroacetic acid (TFA), and the next Boc-protected amino acid is coupled to the newly freed amine. peptide.comnih.gov this compound can be hydrolyzed to the corresponding carboxylic acid and used directly in this workflow to incorporate a β-alanine unit into a growing peptide chain on a solid support. This methodology has revolutionized the synthesis of peptides, enabling the automated construction of complex sequences. peptide.com

In solution-phase synthesis, all reactants are dissolved in a solvent. This compound is well-suited for these methods. After the acidic removal of the Boc group, the resulting free amine can be coupled with an N-protected amino acid using a variety of coupling reagents, such as carbodiimides or phosphonium (B103445) salts, to form a dipeptide. nih.govresearchgate.net Conversely, the ethyl ester can be saponified to the carboxylic acid, which can then be activated and coupled with an amino acid ester. The choice of coupling reagents and conditions is critical to ensure high yields and prevent racemization. researchgate.netscispace.com Greener protocols using recyclable ionic liquids as solvents have also been developed for these coupling reactions, demonstrating the adaptability of this building block to modern, sustainable synthetic methods. scispace.com

The following table summarizes the application of this compound in different peptide synthesis strategies.

| Synthesis Strategy | Role of this compound | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Source of β-alanine residue (after hydrolysis) | Boc group is cleaved by acid (e.g., TFA) on a solid support; allows for excess reagents and simplified purification. nih.govpeptide.com |

| Solution-Phase Coupling | Direct coupling partner | Used after Boc deprotection or ester hydrolysis; requires careful control of stoichiometry and purification after each step. nih.govresearchgate.net |

Contribution to Pharmaceutical and Agrochemical Lead Development

The structural motifs derived from this compound are present in numerous compounds under investigation for therapeutic and agrochemical applications. alibaba.com It serves as an intermediate in the synthesis of molecules designed to interact with specific biological targets.

For example, derivatives of this compound are used in the development of prodrugs for cancer therapy. chemrxiv.org Specifically, it is a building block in the synthesis of L-γ-methyleneglutamic acid amide prodrugs, which have shown efficacy in inhibiting the growth of various breast cancer cell lines. chemrxiv.org The ethyl ester group in these prodrugs is designed to be cleaved by esterases in the body, releasing the active drug molecule. chemrxiv.org This strategy can improve the pharmacokinetic properties of the parent compound.

Furthermore, its role as an intermediate extends to the synthesis of labeled compounds for biological studies, such as isotopically labeled beta-3 adrenoceptor agonists, which are used to study the relaxation of the urinary bladder. pharmaffiliates.com The versatility of this compound ensures its continued relevance in the discovery and development of new bioactive molecules.

| Field | Application Example | Reference |

| Pharmaceuticals | Synthesis of L-γ-methyleneglutamic acid amide ester prodrugs for breast cancer therapy. | chemrxiv.org |

| Pharmaceuticals | Intermediate in the synthesis of labeled beta-3 adrenoceptor agonists for research. | pharmaffiliates.com |

| Radiochemistry | Precursor to 6-fluoro-L-DOPA for PET imaging in Parkinson's disease diagnosis. | mdpi.com |

Precursor for Active Pharmaceutical Ingredients (APIs)

The structure of this compound serves as a foundational component in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its utility lies in its role as a protected amino acid derivative, which allows for controlled, stepwise assembly of more complex molecules, particularly in peptide-based drug development. The Boc group ensures that the reactive amine is shielded during reactions at other sites of the molecule, and it can be selectively removed under specific acidic conditions when the nitrogen's reactivity is required.

This strategic protection is crucial in the synthesis of complex organic compounds with potential biological activity, such as derivatives of 1-pyrrolidinecarboxylic acid that are investigated for their therapeutic potential. ontosight.ai For instance, derivatives have been explored in the development of L-γ-methyleneglutamic acid amide prodrugs for cancer therapy, highlighting the adaptability of the Boc-protected ethyl ester scaffold in creating targeted therapeutics. chemrxiv.org The core structure is integral to building molecules designed for specific biological interactions, forming the backbone of numerous compounds undergoing pharmaceutical research.

Synthesis of Chiral Pharmacophores

Chiral pharmacophores, molecular frameworks with specific three-dimensional arrangements, are critical in modern drug design as they often dictate the efficacy and selectivity of a drug's interaction with biological targets. This compound derivatives are instrumental in the synthesis of these stereochemically defined molecules. Chiral epoxides, for example, are valuable precursors in many chemical syntheses and can be developed from related starting materials. mdpi.com

The synthesis of complex molecules often involves asymmetric synthesis and the protection of functional groups to build specific stereoisomers. ontosight.ai For example, a derivative, Ethyl (2S)-(4-(((3S)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl)oxy)phenyl)-3-(7-cyano-2-naphthyl)propanoate, incorporates specific chiral centers (2S and 3S) that are fundamental to its potential biological activity. ontosight.ai The defined stereochemistry of such compounds is crucial for their potential roles in enzyme inhibition or receptor modulation. ontosight.ai The use of this building block enables chemists to construct molecules with precise spatial orientations necessary for selective interaction with biological systems.

Design of Enzyme Inhibitors (via derivatives)

Derivatives of this compound are actively used in the design and synthesis of enzyme inhibitors, which are compounds that modulate the activity of enzymes and are a major class of therapeutic agents. The core structure can be chemically modified to create molecules that fit into the active sites of specific enzymes, thereby blocking their function. ontosight.ai

| Derivative Class | Target Enzyme(s) | Research Finding |

|---|---|---|

| Chalcone (B49325) Derivative | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Glutathione (B108866) S-transferase (GST) | A synthesized derivative showed significant inhibitory activity with Ki values of 11.13 ± 1.22 µM for AChE and 8.74 ± 0.76 µM for BChE. nih.gov |

| Thieno[2,3-d]pyrimidin-4-one System | Cyclooxygenase-2 (COX-2) | Derivatives were prepared as potential selective COX-2 inhibitors for anti-inflammatory applications. researchgate.net |

Applications in Radiolabeled Compound Synthesis

Radiolabeling is a critical technique in drug development that involves incorporating a radioactive isotope into a molecule to trace its path and metabolism within a biological system. wuxiapptec.com Compounds like this compound are valuable precursors in this field due to their chemical stability and the ability to be incorporated into larger molecules that are subsequently radiolabeled.

Precursors for Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a noninvasive imaging technique that utilizes compounds labeled with positron-emitting radioisotopes, such as Fluorine-18 (B77423) (¹⁸F), to visualize and measure metabolic processes and other biochemical functions in the body. mdpi.com The synthesis of these PET tracers often requires stable, well-defined precursor molecules.

Derivatives of this compound have been successfully used as precursors for important PET tracers. A notable example is the synthesis of 6-[¹⁸F]fluoro-L-DOPA, a radiotracer used for the diagnosis of Parkinson's disease. semanticscholar.org The compound (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate serves as a suitable intermediate for the introduction of the ¹⁸F radioisotope. semanticscholar.org Similarly, racemic ethyl-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate, a structurally related compound, was a key precursor in the synthesis of a novel PET imaging agent, demonstrating the utility of this chemical class in developing new diagnostic tools. nih.gov

| Precursor Derivative | Target PET Tracer | Application |

|---|---|---|

| (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate | 6-[¹⁸F]fluoro-L-DOPA | Diagnosis of Parkinson's disease and detection of certain tumors. semanticscholar.org |

| racemic ethyl-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate | trans-3,4-[¹⁸F]-DFACPC | Experimental PET imaging agent for biological evaluation. nih.gov |

Novel Applications in Materials Science and Bio-Conjugation Chemistry

The unique chemical properties of molecules containing the tert-butoxycarbonyl (Boc) protecting group and ester functionalities have led to their exploration in advanced materials science and bioconjugation.

A bioinspired approach has been developed to create surfaces capable of reversibly binding metal ions. rsc.orgresearchgate.net This system utilizes a derivative of L-3,4-dihydroxyphenylalanine (L-DOPA) where the amine functionality is protected with a Boc group. researchgate.netrsc.org This modified L-DOPA can coat surfaces and, due to its specific design, allows for the reversible binding of metal ions from aqueous solutions. rsc.orgresearchgate.net Such surfaces are being investigated for applications like urban stormwater filtration. rsc.orgresearchgate.net The Boc-protected structure is central to the synthesis of the functional monomer before its polymerization and application to the material surface.

In bio-conjugation chemistry—the process of covalently linking two molecules, at least one of which is a biomolecule—the functional groups present in this compound are highly relevant. thermofisher.com The primary amine, protected by the Boc group, and the carboxylic acid ester are common targets for conjugation reactions. thermofisher.com The Boc group provides temporary protection of the amine, preventing unwanted side reactions while other parts of the molecule are modified. Once the conjugation strategy requires the amine to be reactive, the Boc group can be removed, making it available for forming stable amide bonds, a common linkage in bioconjugates. biosyn.com

Comparative Studies with Derivatives and Analogues in Research Literature

Impact of Structural Modifications on Reactivity and Selectivity

Structural alterations to the Ethyl 3-(tert-butoxycarbonyl)propanoate backbone have a profound impact on the molecule's chemical behavior. Modifications can range from simple additions to the nitrogen atom to the incorporation of complex and electronically active substituents on the propanoate chain. These changes directly influence the steric and electronic environment of the reactive centers, thereby altering reaction rates and selectivity.

For instance, the introduction of a bulky substituent on the nitrogen atom, such as in Ethyl 3-((tert-butoxycarbonyl)(cyclohexyl)amino)propanoate , significantly increases steric hindrance around the nitrogen. bldpharm.com This modification can impede N-alkylation or acylation reactions that would otherwise be facile, forcing the use of more aggressive reagents or alternative synthetic strategies. Conversely, this steric bulk can enhance selectivity in reactions occurring at other positions of the molecule by sterically shielding the nitrogen.

Electron-withdrawing groups, such as the trifluoromethyl group in Ethyl (E)-2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate , drastically alter the electronic properties of the molecule. chemimart.de The imino group and the adjacent CF3 group make the α-carbon highly electrophilic and susceptible to nucleophilic attack, a key feature in its application for synthesizing CF3-bearing quaternary amino acids. chemimart.de This is in stark contrast to the parent compound, where the corresponding carbon atom is not nearly as reactive.

| Compound Name | Structural Modification | Impact on Reactivity and Selectivity |

| This compound | Parent Compound | Baseline reactivity for N-acylation and ester hydrolysis. |

| Ethyl 3-((tert-butoxycarbonyl)(cyclohexyl)amino)propanoate bldpharm.com | Cyclohexyl group on nitrogen | Increased steric hindrance, potentially decreasing N-acylation rates but increasing selectivity at other sites. |

| Ethyl (E)-2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate chemimart.de | Imino group at C2, CF3 group at C3 | Greatly increased electrophilicity at the α-carbon, enabling specialized syntheses of fluorinated amino acids. |

| 3-(4-tert-Butoxycarbonylamino-phenyl)-3-oxo-propionic acid ethyl ester chemscene.com | Phenyl and oxo groups | The introduction of an aromatic ring and a ketone functionality provides new reaction sites for cross-coupling or condensation reactions. |

Comparison of Synthetic Efficiency Across Homologous Series

The efficiency of synthesizing amino acid esters protected with a Boc group can vary significantly with the length of the carbon chain (i.e., across a homologous series). The synthesis of this compound (a β-amino acid derivative) often follows established protocols involving the protection of β-alanine followed by esterification, or the Michael addition of an amine to ethyl acrylate (B77674) followed by Boc protection. google.com

Efficient methods for producing related compounds, such as ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a cysteine proteinase inhibitor, have also been developed, highlighting the focus on optimizing synthetic routes for complex peptide-like molecules. nih.gov

| Compound | Key Synthetic Step | Complexity | Notes on Efficiency |

| This compound | Michael addition to ethyl acrylate followed by Boc-protection. google.com | Low-Medium | Generally efficient, two-step process from common starting materials. |

| 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester | N-alkylation of a Boc-protected glycine (B1666218) ester. chemicalbook.com | Medium-High | Requires strong base and anhydrous conditions; multi-step synthesis overall. |

| (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate | Multi-step synthesis from L-DOPA including protection and iodination. semanticscholar.org | High | A gram-scale, multi-step sequence requiring careful control of reagents and conditions. |

Differential Applications Based on Substituent Variations

The true versatility of the this compound scaffold is demonstrated by the diverse applications of its substituted analogues. While the parent compound is a general-purpose building block for β-amino acids in peptide synthesis, its derivatives are often designed as highly specialized intermediates for specific targets. nih.gov

For example, analogues bearing aromatic or heteroaromatic rings are common precursors in medicinal chemistry. Ethyl 3-(3-aminophenyl)propanoate is a key intermediate whose synthesis has been optimized for use in constructing more complex pharmaceutical agents. nih.gov Another example, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate , is not an end-product but a crucial intermediate for synthesizing 6-[18F]fluoro-L-DOPA, a radiotracer used in positron emission tomography (PET) for diagnosing Parkinson's disease. semanticscholar.org The iodo-substituent is strategically placed to allow for the introduction of the radioactive fluorine-18 (B77423) isotope via a cross-coupling reaction. semanticscholar.org

The introduction of reactive functional groups also dictates the application. The trifluoromethyl-containing derivative, Ethyl (E)-2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate , is specifically used as a reactant to create quaternary α-amino acids that bear a CF3 moiety, a structural motif of increasing interest in drug development due to its ability to enhance metabolic stability and binding affinity. chemimart.de

Analogues in the Context of Amino Acid Diversity

The synthesis of peptides and proteins with novel properties often requires the incorporation of unnatural amino acids. Analogues of this compound are instrumental in creating this diversity. The Boc-protected amino acid ester framework allows for the construction of precursors to a wide range of non-proteinogenic amino acids.

The synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate) is a prime example of generating amino acid diversity. semanticscholar.org This process starts with commercially available L-DOPA, a naturally occurring but non-proteinogenic amino acid. semanticscholar.org Through a series of protection and functionalization steps, a highly valuable and unique building block is created, which serves as a precursor for fluorinated L-DOPA derivatives. semanticscholar.org This demonstrates a strategy where a complex side chain is built upon the fundamental amino acid structure, expanding the available chemical space for medicinal chemists and peptide scientists. These specialized building blocks are essential for creating peptides with tailored functions or for use as probes in biological systems. pitt.edu

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally friendly methods for producing valuable chemical intermediates. mcgill.ca For succinates, including Ethyl 3-(tert-butoxycarbonyl)propanoate, this involves exploring bio-based feedstocks and greener reaction conditions. Succinic acid, a key precursor, has been identified by the U.S. Department of Energy as a top value-added chemical from biomass. nih.gov

Future research will likely focus on enzymatic and whole-cell biocatalysis to produce succinic acid and its derivatives from renewable resources like glucose derived from wheat or even agricultural and forestry waste. mcgill.ca This bio-based succinic acid can then be converted to its monoesters through green catalytic processes.

Key areas for development in the sustainable synthesis of succinate (B1194679) monoesters include:

Bio-based Feedstocks: Utilizing fermentation processes with engineered microorganisms to produce succinic acid from non-food biomass, reducing reliance on petrochemicals. mcgill.canih.gov

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as bio-based solvents. mdpi.com

Catalyst Development: Designing recyclable and highly efficient solid acid catalysts to replace corrosive and difficult-to-separate homogeneous catalysts like sulfuric acid in esterification reactions. researchgate.net

| Parameter | Current Route | Future Sustainable Route |

| Starting Material | Petroleum-derived maleic anhydride (B1165640) or butane | Bio-based succinic acid from fermentation |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids, enzymes |

| Solvent | Conventional organic solvents | Bio-based solvents, solvent-free conditions |

| Byproducts | Potentially hazardous waste streams | Water, biodegradable waste |

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming the landscape of chemical production, offering advantages in terms of safety, efficiency, and scalability. nih.gov The synthesis of asymmetrically substituted dicarboxylates like this compound is well-suited for these technologies.

Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. durham.ac.uk For the synthesis of dicarboxylic acid monoesters, flow chemistry can enable precise control over stoichiometry to maximize the yield of the desired monoester and minimize the formation of the diester byproduct. researchgate.net

Automated synthesis platforms can accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and starting materials. sigmaaldrich.comresearchgate.net These platforms can be programmed to perform a series of reactions, purifications, and analyses, significantly reducing the manual labor and time required for research and development. rsc.orgnih.gov The integration of artificial intelligence and machine learning with these platforms is expected to further enhance their capabilities in predicting optimal reaction conditions and designing novel synthetic routes. researchgate.net

| Technology | Application in Succinate Monoester Synthesis | Potential Advantages |

| Flow Chemistry | Continuous esterification of succinic acid or its anhydride. | Improved heat and mass transfer, enhanced safety, higher yields, easier scale-up. durham.ac.uk |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions for synthesis and functionalization. | Increased speed and efficiency, reduced human error, rapid library generation. sigmaaldrich.com |

| Tube-in-Tube Reactors | Introduction of gaseous reactants (e.g., for carbonylation reactions) in a controlled manner. | Efficient gas-liquid mixing, precise control over gas concentration. durham.ac.uk |

Exploration of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is expected to focus on asymmetric catalysis to introduce chirality and on the development of efficient catalysts for the functionalization of the succinate backbone.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules under mild and environmentally friendly conditions. mdpi.com Chiral catalysts can be employed to desymmetrize succinic acid derivatives, leading to the formation of chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

Furthermore, transition metal-catalyzed cross-coupling reactions offer a versatile platform for the introduction of a wide range of functional groups onto the succinate scaffold. nih.gov The development of rhodium-catalyzed asymmetric carboxylation of allylic bromides has shown promise for creating stereogenic carbon centers bearing two different carboxylates. nih.govrsc.org

Future research will likely target:

Enantioselective Desymmetrization: The use of chiral catalysts to selectively react with one of the two carbonyl groups of a succinic anhydride derivative, leading to chiral monoesters.

C-H Functionalization: The direct activation and functionalization of C-H bonds in the succinate backbone to introduce new substituents without the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes, such as lipases and esterases, for the selective synthesis and modification of succinate monoesters.

| Catalytic Approach | Transformation | Potential Outcome |

| Asymmetric Organocatalysis | Enantioselective esterification or ring-opening of succinic anhydride | Access to chiral succinate derivatives. mdpi.com |

| Transition Metal Catalysis | Cross-coupling reactions at the α- or β-positions | Introduction of diverse functional groups. |

| Biocatalysis | Enzyme-mediated synthesis and hydrolysis | High selectivity and mild reaction conditions. |

Expanded Applications in Chemical Biology and Material Science Innovations

The versatile structure of this compound, with its two distinct and orthogonally protected carboxylic acid functionalities, makes it an attractive building block for applications in both chemical biology and material science.

In chemical biology, succinate derivatives play a crucial role in cellular metabolism and signaling. wikipedia.org this compound can be used as a starting material for the synthesis of probes to study enzymes involved in the citric acid cycle, such as succinate dehydrogenase. acs.orgnih.gov The tert-butyl ester can be selectively removed to reveal a free carboxylic acid, which can then be coupled to reporter molecules, affinity tags, or other biomolecules. researchgate.net Succinyl-CoA, a related succinate derivative, is a key intermediate in numerous biochemical pathways, and synthetic analogs are valuable tools for studying these processes. numberanalytics.com

In material science, succinic acid is a key bio-based monomer for the production of biodegradable polymers such as poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES). fraunhofer.desemanticscholar.orgnih.govacs.org These polyesters have properties comparable to conventional plastics but with the added benefit of biodegradability. researchgate.netmdpi.com this compound can be used to introduce specific functionalities into these polymers. The ethyl ester can be incorporated into the polymer backbone, while the protected tert-butoxycarbonyl group can be deprotected post-polymerization to provide sites for further modification, such as grafting of side chains or attachment of active molecules. This could lead to the development of functional materials for applications in drug delivery, tissue engineering, and sustainable packaging. researchgate.net

| Field | Application | Example |

| Chemical Biology | Synthesis of enzyme inhibitors and metabolic probes. | Designing inhibitors for succinate dehydrogenase. acs.org |

| Material Science | Monomer for functional biodegradable polyesters. | Creating polyesters with pendant carboxylic acid groups for further modification. fraunhofer.de |

| Biotechnology | Component in specialized culture media. | Supporting the growth of specific microorganisms. ontosight.ai |

| Pharmaceuticals | Synthesis of drug candidates and prodrugs. | Astaxanthin succinate diester has shown improved bioavailability. nih.gov |

Q & A

Q. What are the standard protocols for synthesizing Ethyl 3-(tert-butoxycarbonyl)propanoate, and what key reaction parameters must be controlled?

Answer: The synthesis typically involves a multi-step process starting with the protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) anhydride under basic conditions. Key parameters include:

- Temperature control (0–5°C for exothermic steps to prevent Boc group hydrolysis).

- Solvent selection (e.g., DMF or acetonitrile for optimal solubility of reactants and inorganic bases).

- Stoichiometric ratios (e.g., 1.2 equivalents of Boc anhydride to avoid side reactions).

- Anhydrous conditions (critical for Boc stability).

For example, acetonitrile is preferred for temperature-sensitive reactions due to its low viscosity and high dielectric constant .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR confirm the Boc group’s presence (e.g., tert-butyl protons at δ 1.2–1.4 ppm and carbamate carbonyl at ~155 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at 231.1 g/mol).

- Infrared (IR) Spectroscopy : Identifies ester carbonyl (~1740 cm⁻¹) and Boc carbamate (~1680 cm⁻¹) stretches.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by reverse-phase C18 columns) .

Q. What solvents are commonly used in the synthesis of this compound, and how do they influence reaction outcomes?

Answer:

| Solvent | Role | Impact |

|---|---|---|

| DMF | Polar aprotic | Enhances nucleophilicity in SN2 reactions. |

| Acetonitrile | Polar aprotic | Improves temperature control in exothermic steps. |

| Dichloromethane | Low polarity | Used for phase-transfer catalysis (requires anhydrous conditions). |

| Solvent choice directly affects reaction rate, byproduct formation, and intermediate stability. For instance, DMF increases reaction rates but may require post-synthesis purification . |

Advanced Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound in multi-step syntheses?

Answer:

- Temperature Gradients : Slow warming (e.g., −10°C → RT) minimizes Boc-deprotection side reactions.

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates esterification by stabilizing acyl intermediates.

- Statistical Optimization : Design of Experiments (DoE) identifies critical interactions (e.g., solvent polarity × temperature).

For example, using 1.2 equivalents of Boc anhydride in DMF at 25°C increased yields by 15% compared to stoichiometric conditions .

Q. What strategies are effective in resolving contradictions between reported spectroscopic data for this compound derivatives?

Answer:

- NMR Discrepancies : Use deuterated solvents matching literature conditions (e.g., CDCl3 vs. DMSO-d6) and heteronuclear correlation experiments (HSQC/HMBC) to confirm spin systems.

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isobaric interferences (e.g., resolving [M+Na]+ from isotopic clusters).

- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts (±0.3 ppm accuracy for 13C NMR) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the reactivity of this compound in subsequent transformations?

Answer:

- Steric Effects : The bulky Boc group directs electrophilic attacks to the β-position of the propanoate.

- Electronic Effects : The carbamate’s electron-withdrawing nature stabilizes tetrahedral intermediates in nucleophilic acyl substitutions.

- Deprotection Kinetics : Boc removal requires acidic conditions (e.g., TFA at 40°C), enabling selective deprotection in multi-step syntheses.

For example, Boc-protected derivatives exhibit 3x slower aminolysis rates compared to unprotected analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.